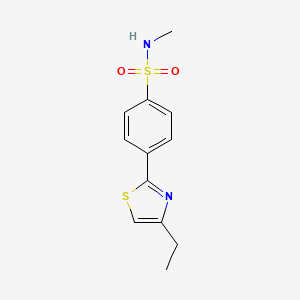
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, also known as EPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. For example, (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in aqueous solutions can be a limitation in certain experiments, and further studies are needed to determine its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential use in combination with other drugs. Additionally, more studies are needed to determine its potential applications in agriculture and industry, such as in the development of new pesticides or materials.
Méthodes De Synthèse
The synthesis of (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone involves the reaction of 2-ethyl-5-methylpyrazole-3-carboxylic acid with 3-phenyl-4-aminomorpholine in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then converted to (2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone through a series of steps involving protection and deprotection of functional groups.
Applications De Recherche Scientifique
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20-15(11-13(2)18-20)17(21)19-9-10-22-12-16(19)14-7-5-4-6-8-14/h4-8,11,16H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNTIWOMZWXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCOCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-(3-phenylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)


![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)